molecular formula C22H32N6O10S B14720826 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid CAS No. 21533-14-2

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid

Cat. No.: B14720826
CAS No.: 21533-14-2
M. Wt: 572.6 g/mol
InChI Key: UDMFFVWUYCIJBU-UHFFFAOYSA-N
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Description

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid is a complex organic compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine involves multiple steps. The initial step typically includes the formation of the benzodioxin ring, which can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions . The subsequent steps involve the introduction of the hydroxyethyl group and the guanidine moiety. The final product is then treated with sulfuric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The guanidine moiety can be reduced to form amines.

    Substitution: The benzodioxin ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated benzodioxin derivatives.

Scientific Research Applications

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl and guanidine groups enhances its reactivity and potential therapeutic applications compared to similar compounds.

Properties

CAS No.

21533-14-2

Molecular Formula

C22H32N6O10S

Molecular Weight

572.6 g/mol

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid

InChI

InChI=1S/2C11H15N3O3.H2O4S/c2*12-11(13)14-6-8(15)7-1-2-9-10(5-7)17-4-3-16-9;1-5(2,3)4/h2*1-2,5,8,15H,3-4,6H2,(H4,12,13,14);(H2,1,2,3,4)

InChI Key

UDMFFVWUYCIJBU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CN=C(N)N)O.C1COC2=C(O1)C=CC(=C2)C(CN=C(N)N)O.OS(=O)(=O)O

Origin of Product

United States

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